molecular formula C11H12N2O2 B082581 (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester CAS No. 14741-71-0

(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester

Cat. No.: B082581
CAS No.: 14741-71-0
M. Wt: 204.22 g/mol
InChI Key: JTVPWPDLKUQDAU-UHFFFAOYSA-N
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Description

(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring

Scientific Research Applications

(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anticancer, antiviral, and antimicrobial agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of functional materials, including dyes and catalysts.

Future Directions

Benzimidazole derivatives, including “(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester”, have shown potential in various fields such as medicinal chemistry, fluorescence applications, and polymer science . Future research could focus on exploring these potentials further, particularly in the development of new therapeutic agents .

Biochemical Analysis

Biochemical Properties

Benzimidazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific derivative and the biological context.

Cellular Effects

Benzimidazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzimidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzimidazole derivatives have been shown to have varying effects over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Benzimidazole derivatives have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Benzimidazole derivatives have been shown to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Benzimidazole derivatives have been shown to interact with various transporters and binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Benzimidazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester typically involves the condensation of o-phenylenediamine with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole carboxylic acids, while reduction may produce benzimidazole alcohols.

Comparison with Similar Compounds

  • 1H-Benzimidazole-2-carboxylic acid
  • 2-Substituted-1H-benzimidazole derivatives
  • 1H-Benzimidazole-5-carboxylic acid

Comparison: (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester is unique due to its specific ester functional group, which can be modified to introduce various substituents. This versatility allows for the synthesis of a wide range of derivatives with different properties and applications. Compared to other benzimidazole derivatives, this compound offers a balance of stability and reactivity, making it suitable for diverse research and industrial applications.

Properties

IUPAC Name

ethyl 2-(1H-benzimidazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)7-10-12-8-5-3-4-6-9(8)13-10/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVPWPDLKUQDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308702
Record name Ethyl (1H-benzimidazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14741-71-0
Record name 14741-71-0
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Record name Ethyl (1H-benzimidazol-2-yl)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(1H-1,3-benzodiazol-2-yl)acetate
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Synthesis routes and methods I

Procedure details

A solution of 1,2-phenylenediamine (1.0 eq) and ethyl 3-ethoxy-3-iminopropanoate hydrochloride (1.3 eq) in EtOH was stirred at 90° C. overnight. The reaction was cooled to room temperature and the solvent removed in vacuo. Water and CH2Cl2 were added to the residue. The organic layer was separated, dried over Na2SO4 and the solvent removed. The solid recovered was used without purification. LC/MS m/z 205.2 (MH+), Rt 1.44 minutes.
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ethyl 3-ethoxy-3-iminopropanoate hydrochloride
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Synthesis routes and methods II

Procedure details

54 g o-phenylenediamine (0.5 mol), 300 mL glacial acetic acid and 98 g 3-ethoxy-3-imino propionic acid ethyl ester (0.5 mol) were stirred at refluxing for 2 hours. After concentration under reduced pressure, the residual solution was poured into ice water and a solid was isolated. After sucking filtration, washing with water and a little amount of ethanol, and drying, 83 g off-white solid was obtained. Yield: 82%, MS: 205 (M+1).
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54 g
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98 g
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300 mL
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Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate a valuable starting material in medicinal chemistry?

A: Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate serves as a versatile building block for synthesizing diverse heterocyclic compounds. Its structure allows for various chemical modifications, leading to the creation of molecules with potentially valuable biological activities. For instance, researchers have successfully utilized this compound to synthesize derivatives of thiophene, pyrazole, coumarin, and pyridine, all incorporating the benzo[d]imidazole moiety [, ]. This is particularly interesting because benzo[d]imidazoles are known for their wide range of pharmacological activities.

Q2: What types of cancer cell lines have been studied in relation to the compounds derived from Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate?

A2: Researchers have investigated the antitumor potential of compounds derived from Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate against a variety of cancer cell lines. These include:

  • MCF-7: Breast adenocarcinoma []
  • NCI-H460: Non-small cell lung cancer []
  • SF-268: CNS cancer []
  • A549: Lung adenocarcinoma []
  • HT-29: Colon cancer []
  • MKN-45: Gastric cancer []
  • U87MG: Glioblastoma []
  • SMMC7721: Hepatocellular carcinoma []
  • H460: Large cell lung cancer []
  • PC-3: Prostate cancer []

Q3: How were the synthesized compounds characterized in the studies?

A3: To confirm the identity and purity of the newly synthesized compounds, researchers employed various analytical techniques, including:

  • Elemental analysis: This method confirmed the elemental composition of the synthesized compounds [, ].
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 13C NMR were used to determine the structure and confirm the connectivity of atoms within the molecules [, ].
  • Mass spectrometry (MS): This technique provided information about the molecular weight and fragmentation pattern of the compounds, further supporting their structural identification [, ].

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